molecular formula C₂₄H₂₄F₃N₅O₅S₃ B560050 达拉非尼美西拉特 CAS No. 1195768-06-9

达拉非尼美西拉特

货号 B560050
CAS 编号: 1195768-06-9
分子量: 615.67
InChI 键: YKGMKSIHIVVYKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabrafenib mesylate, also known as Tafinlar, is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It is approved for use alone or with trametinib dimethyl sulfoxide to treat patients whose cancer has a certain mutation in the BRAF gene .


Synthesis Analysis

The synthesis of Dabrafenib involves extensive crystallization in a variety of solvent systems, producing three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates . The neutral drug derived from the mesylate salt of Dabrafenib by neutralization (form Ia) and the crystallized form I exhibited almost a similar powder XRD line pattern but their differential scanning calorimetry (DSC) thermograms comparison showed significant differences .


Molecular Structure Analysis

The molecular structure of Dabrafenib mesylate has been analyzed using single-crystal X-ray diffraction (SC-XRD) or structure determination from powder data (SDPD) .


Chemical Reactions Analysis

Dabrafenib shows a time-dependent increase in apparent clearance (CL/ F) following multiple doses, which is likely due to induction of its own metabolism through cytochrome P450 (CYP) 3A4 . The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .


Physical And Chemical Properties Analysis

Crystal form screening of Dabrafenib was performed using a wide range of nonpolar aprotic, polar aprotic, and polar protic solvents . Extensive crystallization in these solvent systems produced three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates .

科学研究应用

  1. 溶出速率提高:达拉非尼美西拉特因其作为生物制药分类系统 (BCS) II 类药物的分类而被研究其溶解度,表明其溶解度低,渗透性高。研究人员探索了新型盐和共晶以提高其在水性介质中的溶出速率,特别是在 4-8 的生物相关 pH 范围内 (Rai 等人,2020).

  2. 转移性黑色素瘤的疗效:达拉非尼美西拉特的显着应用是治疗 BRAF(V600)-突变的转移性黑色素瘤。一项 3 期试验表明,与达卡巴嗪相比,达拉非尼显着提高了 BRAF(V600E)-突变转移性黑色素瘤患者的无进展生存期 (Hauschild 等人,2012).

  3. 药代动力学和药效动力学:对达拉非尼药代动力学和药效动力学的研究揭示了其有效且选择性的抑制活性。它可用作单一疗法或与曲美替尼(一种 MEK 抑制剂)联合用于多种癌症。达拉非尼显示出表观清除率随时间推移而增加,表明其自身代谢的诱导 (Puszkiel 等人,2018).

  4. 与曲美替尼联合抑制:达拉非尼和曲美替尼的联合用药对 BRAF V600 突变转移性结直肠癌 (mCRC) 患者显示出活性。这种组合产生部分和完全缓解,在某些情况下延长了缓解持续时间 (Corcoran 等人,2015).

  5. 皮肤毒性作用:在转移性黑色素瘤治疗的背景下,研究比较了单独使用达拉非尼和与曲美替尼联合使用时的皮肤毒性作用。与单一疗法相比,联合疗法显示出皮肤毒性作用的改善 (Carlos 等人,2015).

  6. 脑转移瘤的治疗:达拉非尼已被评估其对治疗 BRAFV600E 和 BRAFV600K 基因型的黑色素瘤患者的疗效,包括那些有脑转移瘤的患者。它显示出很高的临床缓解率和改善的无进展生存期 (Menzies 等人,2012).

  7. 耳保护潜力:有趣的是,达拉非尼还被发现具有保护动物模型免受听力损失的潜力。它可以防止顺铂和噪声引起的听力损失,这代表了其在癌症治疗之外的主要用途之外的一种新应用 (Ingersoll 等人,2020).

  8. 治疗未分化甲状腺癌:达拉非尼与曲美替尼联合使用已显示出治疗 BRAF V600E 突变未分化甲状腺癌的疗效。这代表了这种罕见且侵袭性恶性肿瘤的重大治疗进展 (Subbiah 等人,2018).

作用机制

Target of Action

Dabrafenib mesylate primarily targets the BRAF serine-threonine kinase . This kinase is a part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth . Mutations in the BRAF gene can lead to the activation of the MAPK pathway, promoting tumor cell growth .

Mode of Action

Dabrafenib mesylate is a reversible ATP-competitive kinase inhibitor . It selectively inhibits some mutated forms of the protein kinase B-raf (BRAF) . By blocking these proteins, Dabrafenib mesylate stops or slows down the growth of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Dabrafenib mesylate is the MAPK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. The pathway regulates several key cellular activities, including proliferation, differentiation, and cell survival .

Pharmacokinetics

Dabrafenib mesylate is primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib, which is further oxidized via CYP3A4 to form carboxy-dabrafenib . Carboxy-dabrafenib can be decarboxylated via a non-enzymatic process to form desmethyl-dabrafenib . The main elimination route of Dabrafenib mesylate is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . The metabolism of Dabrafenib mesylate is rapid with a half-life of 4.8 hours .

Result of Action

The action of Dabrafenib mesylate results in the inhibition of tumor cell growth . By blocking the action of an abnormal protein that signals cancer cells to multiply, Dabrafenib mesylate helps stop the spread of cancer cells .

Action Environment

The action, efficacy, and stability of Dabrafenib mesylate can be influenced by various environmental factors. For instance, the solubility and bioavailability of Dabrafenib mesylate may be reduced with drugs that alter the pH of the upper gastrointestinal tract . The clinical significance of this interaction is currently unknown .

安全和危害

When handling Dabrafenib mesylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The future of Dabrafenib mesylate lies in its potential use in treating other types of advanced solid tumors that have a specific mutation in the BRAF gene . The encouraging tumor-agnostic activity of Dabrafenib plus trametinib suggests that this could be a promising treatment approach for some patients with BRAFV600E-mutated advanced rare cancers .

生化分析

Biochemical Properties

Dabrafenib mesylate acts as an ATP-competitive kinase inhibitor, targeting the MAPK pathway . It interacts with the BRAF V600-mutant kinase, a protein that plays a crucial role in cell growth regulation . The interaction between Dabrafenib mesylate and the BRAF V600-mutant kinase helps inhibit the growth of cancer cells .

Cellular Effects

Dabrafenib mesylate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the MAPK pathway, which is involved in regulating cell growth . This inhibition helps prevent the multiplication of cancer cells .

Molecular Mechanism

The molecular mechanism of Dabrafenib mesylate involves its binding interactions with biomolecules and its effects on gene expression . It acts as an inhibitor of the associated enzyme B-Raf, which plays a role in the regulation of cell growth . By inhibiting this enzyme, Dabrafenib mesylate can prevent the signaling of cancer cells to multiply .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dabrafenib mesylate change over time . It shows a less-than-dose-proportional increase in exposure after repeat dosing above 150 mg BID . The main elimination route of Dabrafenib mesylate is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .

Dosage Effects in Animal Models

The effects of Dabrafenib mesylate vary with different dosages in animal models . In the A2058 xenograft model, the combination therapy of Dabrafenib mesylate and an anti-HER2 antibody-drug conjugate had a significantly better antitumor effect compared with using Dabrafenib mesylate alone .

Metabolic Pathways

Dabrafenib mesylate is involved in several metabolic pathways . It is primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .

Transport and Distribution

The transport and distribution of Dabrafenib mesylate within cells and tissues are primarily mediated by its metabolic pathways . After being metabolized, it is excreted in bile and urine .

Subcellular Localization

The subcellular localization of Dabrafenib mesylate is primarily within the cytoplasm of the cell, where it interacts with its target, the BRAF V600-mutant kinase . This interaction inhibits the kinase, thereby preventing the signaling of cancer cells to multiply .

属性

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGMKSIHIVVYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152500
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1195768-06-9
Record name Dabrafenib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabrafenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1195768-06-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABRAFENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (204 mg, 0.393 mmol) in isopropanol (2 mL), methanesulfonic acid (0.131 mL, 0.393 mmol) was added and the solution was allowed to stir at room temperature for 3 hours. A white precipitate formed and the slurry was filtered and rinsed with diethyl ether to give the title product as a white crystalline solid (210 mg, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.85 (s, 1H) 7.92-8.05 (m, 1H) 7.56-7.72 (m, 1H) 6.91-7.50 (m, 7H) 5.83-5.98 (m, 1H) 2.18-2.32 (m, 3H) 1.36 (s, 9H). MS (ESI): 520.0 [M+H]+.
Quantity
0.131 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Q & A

Q1: How does Dabrafenib Mesylate interact with its target and what are the downstream effects?

A: Dabrafenib Mesylate is a potent and selective inhibitor of the B-Raf enzyme, specifically targeting the V600E mutant form often found in melanoma. [] This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation. [] By binding to the ATP-binding site of B-Raf V600E, Dabrafenib Mesylate prevents phosphorylation of downstream signaling molecules MEK and ERK, effectively blocking the MAPK pathway and inhibiting tumor growth. []

Q2: What is the structural characterization of Dabrafenib Mesylate?

A: While the provided research papers don't delve into the detailed spectroscopic data, Dabrafenib Mesylate is described as a mesylate salt of Dabrafenib. [] This implies that a methane sulfonic acid molecule is ionically bound to the Dabrafenib molecule. Further research into chemical databases and publications would be required for a complete spectroscopic analysis.

Q3: Can you elaborate on the dissolution and solubility properties of Dabrafenib Mesylate and their impact on its efficacy?

A: Dabrafenib, the base form of Dabrafenib Mesylate, is known to exhibit poor solubility in aqueous media, especially within the pH range relevant for biological absorption (pH 4-8). [] This classification as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) highlights the challenges in achieving desirable bioavailability. [] To address this limitation, researchers have explored the development of novel salts and cocrystals of Dabrafenib. [] For instance, the formation of a mesylate salt with methane sulfonic acid, resulting in Dabrafenib Mesylate, aims to enhance the drug's dissolution rate and improve its overall bioavailability. []

Q4: Are there known drug-transporter interactions associated with Dabrafenib Mesylate?

A: Research indicates that Dabrafenib Mesylate interacts with the human organic anion transporter hOAT4, demonstrating a significant inhibitory effect on its function. [] This interaction is particularly relevant in the kidneys, where hOAT4 plays a crucial role in the elimination of various drugs. [] This inhibitory effect suggests a potential for drug-drug interactions when Dabrafenib Mesylate is co-administered with other medications that are substrates of hOAT4. []

Q5: What are the known cutaneous toxic effects of Dabrafenib Mesylate in comparison to other BRAF inhibitors?

A: Clinical studies have shown that Dabrafenib Mesylate, similar to other BRAF inhibitors like Vemurafenib, can cause a range of cutaneous adverse effects. [] These include but are not limited to Grover disease, plantar hyperkeratosis, verrucal keratosis, and cutaneous squamous cell carcinoma. [] Interestingly, the combination therapy of Dabrafenib Mesylate with the MEK inhibitor Trametinib dimethyl sulfoxide (CombiDT therapy) appears to reduce the incidence of these cutaneous toxic effects compared to Dabrafenib Mesylate monotherapy. []

Q6: What is known about the resistance mechanisms associated with Dabrafenib Mesylate?

A: While the provided research doesn't delve into specific resistance mechanisms for Dabrafenib Mesylate, it's important to note that acquired resistance is a common challenge with targeted therapies in cancer treatment. Generally, resistance to BRAF inhibitors like Dabrafenib Mesylate can arise through various mechanisms, including reactivation of the MAPK pathway through alternate routes, mutations in the BRAF gene itself, or activation of parallel signaling pathways. [] Further research is crucial to understand the specific resistance mechanisms associated with Dabrafenib Mesylate and develop strategies to overcome them.

Q7: What are the implications of the BRAF mutation for the treatment of Malignant Gastrointestinal Neuroectodermal Tumors (GNETs)?

A: While GNETs are not typically associated with melanocytic markers, a unique case report described a GNET in a patient with a history of desmoplastic malignant melanoma harboring a BRAF mutation. [] Interestingly, the GNET also exhibited a BRAF mutation, suggesting a potential link between these two malignancies in this particular case. [] Furthermore, the combination therapy with Dabrafenib Mesylate and Trametinib dimethyl sulfoxide demonstrated temporary effectiveness against this GNET, highlighting the potential therapeutic role of BRAF inhibitors in such cases. []

Q8: What is the significance of the formation of Phenyl amino Dabrafenib impurity during Dabrafenib Mesylate preparation?

A: During the synthesis of Dabrafenib Mesylate, the formation of an impurity identified as Phenyl amino Dabrafenib has been observed. [] This impurity arises from the conversion of an aromatic fluoro group to an amine during the synthetic process. [] The presence of such impurities can impact the drug's quality, safety, and efficacy. [] Therefore, rigorous quality control measures and analytical techniques are essential to identify and quantify impurities like Phenyl amino Dabrafenib and ensure the production of high-purity Dabrafenib Mesylate. []

Q9: How does the combination of Dabrafenib Mesylate with Trametinib dimethyl sulfoxide (CombiDT therapy) compare to Dabrafenib Mesylate alone in treating metastatic melanoma?

A: CombiDT therapy, which combines Dabrafenib Mesylate with the MEK inhibitor Trametinib dimethyl sulfoxide, has demonstrated superior efficacy compared to Dabrafenib Mesylate monotherapy in treating metastatic melanoma. [] This combination results in a more comprehensive blockade of the MAPK pathway, leading to enhanced tumor suppression and improved survival rates in patients. [] Furthermore, CombiDT therapy appears to have a more favorable profile of cutaneous toxic effects compared to Dabrafenib Mesylate alone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。